2,2-Dimethylhex-5-yn-1-amine hydrochloride
Description
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Properties
IUPAC Name |
2,2-dimethylhex-5-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-5-6-8(2,3)7-9;/h1H,5-7,9H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGTXFIGNJCWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 2,2-Dimethylhex-5-yn-1-amine hydrochloride
Advanced Scaffolds for Next-Generation Ligand Discovery
Executive Summary
2,2-Dimethylhex-5-yn-1-amine hydrochloride (CAS: 2097979-59-2) is a specialized bifunctional building block characterized by a terminal alkyne handle and a primary amine, separated by a gem-dimethyl-substituted carbon chain. This molecular architecture is not merely a structural linker; it is a strategic tool in medicinal chemistry designed to leverage the Thorpe-Ingold effect (gem-dimethyl effect).
By introducing steric bulk adjacent to the amine, this scaffold restricts conformational freedom, potentially locking attached pharmacophores into bioactive conformations and improving metabolic stability against enzymatic degradation (e.g., monoamine oxidases). The terminal alkyne provides an orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it indispensable for Fragment-Based Drug Discovery (FBDD) , PROTAC® linker design , and DNA-encoded library (DEL) synthesis.
Physicochemical Profile
The following data consolidates structural and physical parameters essential for stoichiometric calculations and formulation.
| Parameter | Technical Specification |
| IUPAC Name | 2,2-Dimethylhex-5-yn-1-amine hydrochloride |
| CAS Number | 2097979-59-2 |
| Molecular Formula | C₈H₁₆ClN (Salt) / C₈H₁₅N (Free Base) |
| Molecular Weight | 161.67 g/mol (HCl Salt) / 125.21 g/mol (Free Base) |
| Exact Mass | 161.0971 (Salt) |
| SMILES | CC(C)(CN)CCC#C.Cl |
| InChI Key | Derived from structure |
| Solubility | High in H₂O, DMSO, MeOH; Low in non-polar solvents (Hexane, Et₂O) |
| Appearance | White to off-white hygroscopic solid |
| Acidity (pKa) | ~10.5 (Amine conjugate acid, estimated) |
Synthetic Pathway & Manufacturing Logic
The synthesis of 2,2-Dimethylhex-5-yn-1-amine requires precise control to install the quaternary carbon center without affecting the terminal alkyne. The most robust industrial route involves the alkylation of isobutyronitrile followed by nitrile reduction.
Retrosynthetic Analysis
-
Precursor : 2,2-Dimethylhex-5-ynenitrile.
-
Starting Materials : Isobutyronitrile (2-methylpropanenitrile) + 4-Bromobut-1-yne.
Step-by-Step Protocol
Step 1: Thermodynamic Alkylation (Gem-Dimethyl Installation)
-
Reagents : Isobutyronitrile, Lithium Diisopropylamide (LDA), 4-Bromobut-1-yne, THF.
-
Rationale : LDA is used to generate the lithio-nitrile species at -78°C. The sterically hindered base prevents self-condensation. 4-Bromobut-1-yne is the electrophile that extends the chain while preserving the alkyne.
-
Critical Control Point : Temperature must be maintained at -78°C during enolate formation to avoid polymerization of the alkyne or side reactions.
Step 2: Nitrile Reduction
-
Reagents : Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether or THF.
-
Rationale : LiAlH₄ reduces the nitrile (-CN) to the primary amine (-CH₂NH₂).
-
Note : The terminal alkyne is generally stable to LiAlH₄ under reflux conditions if the reaction time is controlled, though trans-reduction to alkene is a minor risk if extended.
Step 3: Salt Formation
-
Reagents : 4M HCl in Dioxane.
-
Rationale : Conversion to the hydrochloride salt ensures long-term stability, prevents oxidation of the amine, and facilitates handling as a solid.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for 2,2-Dimethylhex-5-yn-1-amine hydrochloride highlighting key intermediates.
Applications in Drug Discovery
The Gem-Dimethyl Effect (Thorpe-Ingold)
The inclusion of the gem-dimethyl group at the
-
Conformational Restriction : The two methyl groups create steric bulk that compresses the bond angle of the carbon chain (C-C-C), forcing the terminal groups (amine and alkyne/ligand) closer together.
-
Metabolic Stability : Steric hindrance protects the adjacent amine from oxidative deamination by metabolic enzymes.
"Click" Chemistry Utility
The terminal alkyne allows this molecule to serve as a "warhead" or linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
PROTACs : Used to link an E3 ligase ligand to a protein of interest (POI) ligand. The rigid gem-dimethyl linker can optimize the ternary complex geometry.
-
Activity-Based Protein Profiling (ABPP) : The amine conjugates to an active ester on a probe, while the alkyne serves as a reporter tag for biotinylation post-labeling.
Application Workflow
Figure 2: Divergent functionalization pathways utilizing the orthogonal amine and alkyne handles.
Experimental Protocol: Standard Click Reaction
Objective : Conjugation of 2,2-Dimethylhex-5-yn-1-amine to an Azide-tagged fluorophore.
-
Preparation : Dissolve the alkyne-amine (1.0 eq) and the azide partner (1.0 eq) in a 1:1 mixture of DMSO/t-Butanol.
-
Catalyst : Prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (0.5 eq) in water. Premix for 5 minutes.
-
Reduction : Add Sodium Ascorbate (0.5 eq) to the catalyst mix (solution turns colorless).
-
Reaction : Add the catalyst mixture to the alkyne/azide solution. Stir at Room Temperature (RT) for 2-4 hours.
-
Validation : Monitor by LC-MS for the formation of the triazole adduct (MW = MW_alkyne + MW_azide).
Handling & Safety
-
Storage : Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to clumping and difficulty in weighing.
-
Hazards :
-
H315/H319 : Causes skin and serious eye irritation.
-
H335 : May cause respiratory irritation.
-
-
PPE : Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the free base form which may be volatile.
References
-
ChemSrc . (2025). 2,2-Dimethylhex-5-yn-1-amine hydrochloride - Physicochemical Properties and CAS 2097979-59-2. Retrieved from [Link]
- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for Thorpe-Ingold effect).
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Standard protocol basis).
Sources
- 1. 2,2-dimethylhex-5-en-1-amine | CAS#:141511-50-4 | Chemsrc [chemsrc.com]
- 2. 1335701-66-0_CAS号:1335701-66-0_(S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester - 化源网 [m.chemsrc.com]
- 3. 941931-87-9_CAS号:941931-87-9_N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide - 化源网 [chemsrc.com]
Technical Guide: The Gem-Dimethyl Effect in 2,2-Dimethylhex-5-yn-1-amine Stability
This guide provides an in-depth technical analysis of the gem-dimethyl effect (Thorpe-Ingold effect) regarding the stability and reactivity of 2,2-Dimethylhex-5-yn-1-amine. It is designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
2,2-Dimethylhex-5-yn-1-amine represents a classic "spring-loaded" pharmacophore in drug design. Its stability profile is governed by a dichotomy:
-
Chemical Reactivity (Intramolecular): The presence of the gem-dimethyl group at the C2 position significantly decreases the entropic barrier for intramolecular reactions, rendering the linear amine prone to spontaneous 5-exo-dig cyclization under physiological or catalytic conditions.
-
Metabolic Stability (Intermolecular): Conversely, this same steric bulk provides robust protection against enzymatic degradation (e.g., by Monoamine Oxidases or CYPs), enhancing the molecule's in vivo half-life compared to its linear analogs.
This guide dissects the mechanistic underpinnings of these effects, providing validated experimental protocols for synthesis and stability assessment.
Mechanistic Principles: The Thorpe-Ingold Effect
The Thorpe-Ingold effect (or gem-dimethyl effect) posits that increasing the size of substituents on a carbon chain favors ring closure.[1][2][3] In 2,2-Dimethylhex-5-yn-1-amine, the two methyl groups at C2 exert a profound structural influence.
Angle Compression & Rotamer Distribution
In a standard methylene chain (-CH₂-), the C-C-C bond angle is approximately 112°. When the hydrogens are replaced by methyl groups (-C(Me)₂-), steric repulsion between the bulky methyls and the adjacent chain segments compresses the internal bond angle (
-
Consequence: This compression brings the terminal amine (N1) and the alkyne (C5/C6) into closer proximity.
-
The Reactive Rotamer Effect: The gem-dimethyl group restricts the rotation of the C1-C2 and C2-C3 bonds. It destabilizes the anti (extended) conformation and increases the population of gauche (folded) rotamers, which are the productive conformations for cyclization.
Thermodynamic vs. Kinetic Stability[4]
-
Enthalpic Contribution: Relief of steric strain upon cyclization.[3]
-
Entropic Contribution: The linear molecule has already lost significant rotational freedom due to the gem-dimethyl "lock." Therefore, the entropy loss (
) required to reach the cyclic transition state is much lower than for the unsubstituted analog.
Figure 1: Mechanistic pathway of the Thorpe-Ingold effect facilitating cyclization.
Chemical Stability Profile: The Cyclization Trap
For 2,2-Dimethylhex-5-yn-1-amine, the primary stability concern is autocyclization .
Reaction Pathway
The amine (nucleophile) can attack the alkyne (electrophile) via a metal-catalyzed or thermally induced hydroamination.
-
Substrate: 2,2-Dimethylhex-5-yn-1-amine
-
Mode: 5-exo-dig cyclization.
-
Product: 2,2-Dimethyl-5-methylenepyrrolidine (or the imine tautomer).
Stability Data Comparison (Theoretical):
| Parameter | Unsubstituted (Hex-5-yn-1-amine) | Gem-Dimethyl (2,2-Dimethyl...) | Impact |
|---|
| Internal Angle (
Practical Implications
Researchers must handle the free base of 2,2-Dimethylhex-5-yn-1-amine with care. It should be stored as a salt (e.g., Hydrochloride or Tosylate) to protonate the amine, removing its nucleophilicity and preventing spontaneous cyclization during storage.
Experimental Protocols
Validated Synthesis of 2,2-Dimethylhex-5-yn-1-amine
This protocol avoids the instability of the free amine by isolating the intermediate nitrile and converting to the salt immediately after reduction.
Reagents: Isobutyronitrile, LDA (Lithium Diisopropylamide), 4-Bromo-1-butyne, LiAlH₄, HCl in Dioxane.
Step 1: Alkylation (Formation of the Carbon Skeleton)
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add dry THF (50 mL) and cool to -78°C.
-
Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise. Stir for 30 min.
-
Addition: Add Isobutyronitrile (1.0 eq) dropwise. Stir for 45 min at -78°C to form the lithio-nitrile species.
-
Alkylation: Add 4-Bromo-1-butyne (1.2 eq) (or 4-iodo-1-butyne for faster kinetics) in THF.
-
Warming: Allow to warm to room temperature (RT) over 4 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Dry (MgSO₄) and concentrate.[4]
-
Checkpoint: Verify 2,2-dimethylhex-5-ynenitrile by IR (CN stretch ~2240 cm⁻¹) and ¹H NMR.
-
Step 2: Reduction to Amine
-
Reduction: Suspend LiAlH₄ (2.0 eq) in dry Et₂O at 0°C.
-
Addition: Add the nitrile from Step 1 dropwise.
-
Reflux: Heat to gentle reflux for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular precipitate.
-
Salt Formation (CRITICAL): Do not store the free oil. Immediately dissolve the filtrate in Et₂O and add 4M HCl in Dioxane dropwise until pH < 2.
-
Isolation: Filter the white precipitate (2,2-Dimethylhex-5-yn-1-amine · HCl).
Kinetic Stability Assay (NMR)
To quantify the gem-dimethyl effect, compare the cyclization rate with the unsubstituted analog.
-
Preparation: Dissolve 10 mg of the free amine (generated in situ from HCl salt using NaOD) in 0.6 mL DMSO-d₆ or CDCl₃.
-
Catalyst: Add 5 mol% Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf) to trigger hydroamination (optional, for rapid screening). For thermal stability, heat to 60°C without catalyst.
-
Monitoring: Acquire ¹H NMR spectra every 10 minutes.
-
Analysis: Track the disappearance of the gem-dimethyl singlet (approx. 0.9 ppm) and the appearance of the pyrrolidine ring protons.[4] Plot ln[Starting Material] vs. Time to determine
.
Figure 2: Workflow for the synthesis, stabilization, and kinetic assessment of the target amine.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3][5] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link
-
Jung, M. E., & Piizzi, G. (2005).[1][5] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Link
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery.[6] Angewandte Chemie International Edition, 52(47), 12256-12267. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bioconjugation techniques for introducing alkyne handles using 2,2-Dimethylhex-5-yn-1-amine
An In-depth Guide to Bioorthogonal Labeling: Introducing Alkyne Handles with 2,2-Dimethylhex-5-yn-1-amine
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic introduction of terminal alkyne functionalities onto biomolecules using 2,2-Dimethylhex-5-yn-1-amine. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the subsequent bioorthogonal ligation strategies that this powerful handle enables.
Introduction: The Strategic Value of the Alkyne Handle
In the landscape of bioconjugation, the ability to create specific, stable linkages between molecules is paramount. Bioorthogonal chemistry, a set of reactions that can proceed in complex biological environments without interfering with native processes, has become an indispensable tool.[1][2][3] The terminal alkyne group is a premier bioorthogonal handle, serving as a versatile anchor for "click chemistry" reactions.
2,2-Dimethylhex-5-yn-1-amine is an ideal reagent for this purpose. It possesses two key features:
-
A primary amine (-NH₂) , which serves as a reactive group for covalent attachment to biomolecules.
-
A terminal alkyne (C≡CH) , which acts as the bioorthogonal handle for subsequent ligation reactions.
The gem-dimethyl group adjacent to the amine provides steric bulk, which can enhance the stability of the resulting conjugate by sterically hindering enzymatic cleavage near the linkage site. Its small size ensures minimal perturbation to the structure and function of the target biomolecule, a critical consideration in drug development and biological studies.
By installing this alkyne handle, researchers unlock the ability to perform highly efficient and specific downstream modifications, such as the attachment of fluorophores, affinity tags, drug payloads, or other biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5]
Core Chemistry: Covalent Attachment via Amide Bond Formation
The primary amine of 2,2-Dimethylhex-5-yn-1-amine is a potent nucleophile, making it an excellent reaction partner for activated carboxylic acids. On proteins, the most common targets for this reaction are the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminal carboxyl group.
The most robust and widely used method for forming this amide bond is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]
The Mechanism of Action:
This is a two-step process designed to create a stable, amine-reactive intermediate, thereby improving reaction efficiency and control.[6][8]
-
Carboxyl Activation: EDC reacts with a carboxyl group on the protein to form a highly reactive but unstable O-acylisourea intermediate.[8] This step is most efficient at a slightly acidic pH (4.5–6.0).
-
NHS Ester Formation: This unstable intermediate can react with an amine, but it is also prone to hydrolysis in aqueous solutions. To improve stability and efficiency, NHS or Sulfo-NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, displacing the EDC byproduct.[6][9][10]
-
Amine Coupling: The primary amine of 2,2-Dimethylhex-5-yn-1-amine then performs a nucleophilic attack on the NHS ester, forming a stable, covalent amide bond and releasing NHS. This reaction is most efficient at a physiological to slightly alkaline pH (7.2–8.5).[10][11][12]
Caption: EDC/NHS reaction mechanism for labeling carboxyl groups.
Experimental Application Notes & Protocols
Critical Parameters and Reagent Preparation
Successful conjugation hinges on the careful control of experimental variables.
| Parameter | Recommendation | Rationale |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0 | MES is a non-amine, non-carboxylate buffer, preventing interference. This pH range is optimal for EDC activation.[8] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Amine-free buffer that provides the optimal pH for the reaction between the NHS ester and the primary amine.[8][11] |
| Reagent Molar Excess | EDC: 10-50 fold; NHS: 20-100 fold; Alkyne-Amine: 50-200 fold | Higher molar excess drives the reaction to completion, compensating for hydrolysis and maximizing modification. |
| Quenching Reagents | Activation: 2-Mercaptoethanol. Coupling: 1 M Tris or Glycine, pH 8.0 | 2-ME inactivates EDC.[13] Tris/Glycine contains primary amines that consume unreacted NHS esters, stopping the reaction.[10][11] |
| Solvents | Anhydrous DMSO or DMF | Use for preparing stock solutions of water-insoluble reagents. Ensure the final concentration in the reaction is <10% to avoid protein denaturation.[9][11] |
Stock Solution Preparation:
-
EDC: Prepare a 10 mg/mL solution (~52 mM) in activation buffer or ultrapure water immediately before use. EDC is moisture-sensitive and hydrolyzes quickly.
-
Sulfo-NHS: Prepare a 20 mg/mL solution (~92 mM) in activation buffer immediately before use.
-
2,2-Dimethylhex-5-yn-1-amine: Prepare a 100 mM stock solution in anhydrous DMSO. Store desiccated at -20°C.
Protocol: Two-Step Labeling of a Protein with 2,2-Dimethylhex-5-yn-1-amine
This two-step protocol is preferred as it minimizes the risk of protein-protein crosslinking by quenching the EDC before the amine-containing alkyne is introduced.[6][8]
Caption: Workflow for protein modification with an alkyne handle.
Materials:
-
Protein of interest
-
Activation Buffer (0.1M MES, 0.5M NaCl, pH 5.5)
-
Coupling Buffer (PBS, pH 7.2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
2,2-Dimethylhex-5-yn-1-amine stock solution (100 mM in DMSO)
-
Quenching Solution (1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Dialysis or Size-Exclusion Chromatography (SEC) equipment
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation:
-
Add EDC to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[13]
-
-
Removal of Excess Activation Reagents (Crucial Step):
-
Equilibrate a desalting column suitable for your protein's size with Coupling Buffer.
-
Apply the activation reaction mixture to the desalting column.
-
Collect the protein fraction, which is now in the Coupling Buffer and free of excess EDC/NHS. This step also effectively raises the pH for the next step.[8][13]
-
-
Coupling:
-
To the purified, activated protein, add the 2,2-Dimethylhex-5-yn-1-amine stock solution to achieve a final concentration of 5-20 mM.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to consume any remaining NHS esters.[11]
-
Final Purification: Remove unreacted 2,2-Dimethylhex-5-yn-1-amine and reaction byproducts via extensive dialysis against PBS or by using size-exclusion chromatography (SEC).[11][14] The purified alkyne-modified protein can be stored at -20°C or -80°C.
Downstream Applications: Engaging the Alkyne Handle
With the alkyne handle successfully installed, the biomolecule is now ready for highly specific "click" chemistry ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most common reaction for terminal alkynes. It involves the reaction between the alkyne-modified protein and an azide-functionalized molecule (e.g., azide-fluorophore, azide-biotin, azide-drug) in the presence of a Copper(I) catalyst.[5][15] This reaction is extremely efficient and forms a stable 1,4-disubstituted triazole linkage.[5]
Caption: Simplified catalytic cycle for CuAAC.
Protocol: CuAAC Labeling of an Alkyne-Modified Protein
-
Prepare Reagents:
-
Alkyne-modified protein in PBS (1 mg/mL).
-
Azide-probe stock solution (10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water).
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh ).
-
THPTA ligand stock solution (100 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) ion and protects the protein from oxidative damage.[16][17][18]
-
-
Reaction Setup: In a microcentrifuge tube, combine in order:
-
Alkyne-modified protein solution.
-
Azide-probe (add to a final concentration of 100-500 µM; 10-50 fold excess).
-
THPTA (add to a final concentration of 1.25 mM).
-
CuSO₄ (add to a final concentration of 0.25 mM).
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2.5-5 mM.[19]
-
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess reagents and catalyst using a desalting column, dialysis, or SEC.[16][18]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living cells or in vivo where copper toxicity is a concern.[4][20] The reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[4][][22] To utilize SPAAC, one would typically reverse the functionalities: the protein would be modified with an azide handle (using an azide-amine reagent in the EDC/NHS step), and the probe would contain the strained alkyne (e.g., DBCO-NHS ester). The high ring strain of the cyclooctyne drives the reaction forward without a catalyst.[4][20][23]
Characterization of the Bioconjugate
Verifying successful conjugation is a critical final step.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry | Confirm covalent modification. | An increase in the protein's mass corresponding to the mass of the attached alkyne handle(s). |
| SDS-PAGE | Visualize mass shift. | A slight increase in molecular weight after alkyne modification; a more significant shift after click ligation to a large probe. |
| RP-HPLC | Assess purity and degree of labeling.[24] | A shift to a later retention time due to the increased hydrophobicity of the conjugate. Can resolve species with different numbers of labels. |
| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL). | After clicking a chromophoric probe, the ratio of the probe's absorbance to the protein's absorbance (e.g., at 280 nm) can be used to calculate the DOL. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS (hydrolyzed). | Use fresh or properly stored reagents. Prepare solutions immediately before use. |
| Incorrect buffer pH. | Verify the pH of your activation (5.0-6.0) and coupling (7.2-8.5) buffers. | |
| Competing nucleophiles in buffer (e.g., Tris, Azide). | Use non-interfering buffers like MES and PBS for the conjugation steps. | |
| Protein Precipitation | High concentration of organic solvent. | Keep final DMSO/DMF concentration below 10%. |
| Protein instability at reaction pH. | Perform a pH stability study for your protein. Consider shorter incubation times or lower temperatures. | |
| Aggregation during CuAAC. | Ensure adequate THPTA ligand concentration (5:1 ratio to copper) to protect the protein.[19] |
Conclusion
The use of 2,2-Dimethylhex-5-yn-1-amine provides a robust and reliable method for introducing terminal alkyne handles onto biomolecules. By leveraging well-established EDC/NHS chemistry, researchers can prepare proteins and other carboxyl-containing molecules for powerful downstream bioorthogonal applications. The protocols and principles outlined in this guide offer a validated pathway to creating precisely modified bioconjugates for advanced research, diagnostics, and therapeutic development.
References
-
Bioorthogonal Chemistry - Applications in Science and Medicine. CAS. [Link]
-
Designing Bioorthogonal Reactions for Biomedical Applications. PMC - NIH. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]
-
Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
-
Bioconjugate Analysis & Purification. CellMosaic. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
-
Coupling Protocols. Oliver Hardick. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Amine coupling of ligand to Biacore sensor chips. Cytiva. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Current approaches for purification of antibody-drug conjugates. Semantic Scholar. [Link]
-
Current approaches for the purification of antibody–drug conjugates. ResearchGate. [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. [Link]
-
Protein modification via alkyne hydrosilylation using a substoichiometric amount of ruthenium(ii) catalyst. PMC. [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]
Sources
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Crosslinking, Labeling and Protein Modification | Fisher Scientific [fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry [organic-chemistry.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. broadpharm.com [broadpharm.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellmosaic.com [cellmosaic.com]
Procedure for reductive amination using sterically hindered 2,2-dimethyl amines
Application Note & Protocol Guide
Abstract & Core Challenge
Reductive amination is a cornerstone reaction in medicinal chemistry, yet it frequently fails when applied to sterically hindered amines , particularly 2,2-dimethyl amines (e.g., tert-butylamine, tert-octylamine, or complex gem-dimethyl bicyclic systems).
The Failure Mode:
Standard protocols using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
The Solution:
This guide details the Titanium(IV) Isopropoxide [Ti(OiPr)
Mechanistic Insight
To troubleshoot yields effectively, one must understand the unique role of Titanium in this reaction matrix.
The Titanium Activation Cycle
Standard reductive amination relies on passive equilibrium. The Titanium method forces the reaction through a stable Aminocarbinolato-titanium complex .
Figure 1: The Titanium(IV) acts as a trap for the hemiaminal oxygen, preventing the reversion to starting materials—a common fate for sterically hindered substrates.
Experimental Protocols
Protocol A: The "Bhattacharyya" Titanium(IV) Method (Gold Standard)
Recommended for: tert-butylamine, cumylamine, and adamantyl-amines reacting with hindered ketones.
Reagents:
-
Substrate: Ketone (1.0 equiv)
-
Amine: 2,2-dimethyl amine (1.2 – 1.5 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) or THF (dry)
Step-by-Step Methodology:
-
Pre-Complexation (Critical Step):
-
In a flame-dried flask under Argon, combine the amine and ketone .
-
Add Ti(OiPr)
neat. -
Note: If the mixture is stirrable, run it neat. If solids are present, add minimal dry THF or EtOH (1-2 mL per mmol).
-
Stir at Ambient Temperature for 6–12 hours.
-
Checkpoint: Monitor by IR. Disappearance of the carbonyl stretch (
) and appearance of the imine stretch ( ) indicates readiness. For 2,2-dimethyl amines, the imine signal may be weak; trust the time interval.
-
-
Reduction:
-
Dilute the viscous mixture with absolute EtOH (if not already used).
-
Cool the reaction vessel to 0°C (ice bath).
-
Add
carefully in portions. (Caution: Exothermic hydrogen evolution). -
Allow to warm to room temperature and stir for 2–4 hours.
-
-
The "Non-Emulsion" Workup:
-
The Danger: Adding water directly creates a sticky
gel that traps product and clogs filters. -
Procedure: Pour the reaction mixture into 2M aqueous Ammonia (
) (approx. 20 mL per 5 mmol scale). -
Stir vigorously for 15 minutes. The Titanium will precipitate as a manageable white powder (
). -
Filter through a Celite pad. Wash the pad with DCM.
-
Extract the filtrate with DCM (
). -
Dry organics over
and concentrate.
-
Protocol B: Microwave-Assisted Acceleration
Recommended for: High-throughput screening or extremely unreactive substrates.
-
Combine Ketone (1 equiv), Amine (1.5 equiv), and Ti(OiPr)
(1.5 equiv) in a microwave vial. -
Irradiate at 60°C for 30 minutes (Power: 50-100W).
-
Dilute with MeOH, add
(1.5 equiv). -
Stir at RT for 30 mins.
-
Proceed to Workup as in Protocol A.
Data & Performance Comparison
The following table contrasts the performance of standard methods vs. the Titanium protocol for the reaction of Acetophenone with tert-Butylamine (a model hindered system).
| Parameter | Standard (STAB/DCM) | Standard (NaCNBH3/MeOH) | Titanium(IV) Protocol |
| Reagent | NaBH(OAc)3 | NaBH3CN | Ti(OiPr)4 + NaBH4 |
| Imine Formation | < 10% (Equilibrium limited) | < 20% (Slow) | > 95% (Irreversible) |
| Reaction Time | 24 - 48 hours | 24 hours | 6 - 12 hours |
| Isolated Yield | Trace - 15% | 30 - 45% | 82 - 94% |
| Side Products | Alcohol (Ketone reduction) | Cyanide waste | Minimal |
Troubleshooting & Optimization Logic
Experimental Workflow Decision Tree
Use this logic flow to adapt the protocol to your specific substrate.
Figure 2: Optimization logic for handling volatility and reactivity issues.
Common Issues & Fixes
-
Issue: "The reaction turned into a solid white rock."
-
Cause: High concentration of Ti-complex.
-
Fix: Add dry THF to maintain stirrability. Do not add water yet.
-
-
Issue: "Low yield with acid-labile groups (e.g., Acetals)."
-
Insight: Ti(OiPr)
is a very mild Lewis acid. It is generally compatible with acetals and Boc-groups. If deprotection occurs, switch to Pyridine-Borane complex, though yields may drop for hindered amines.
-
-
Issue: "Emulsion during extraction."
-
Fix: The 2M Ammonia quench is superior to water. Alternatively, add 1M NaOH until pH > 10 to dissolve amphoteric Titanium species, then extract.
-
Safety & Handling
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and
. Irritant. Handle under inert atmosphere until quench. -
Sodium Borohydride: Flammable solid. Reacts violently with acids and water to release Hydrogen gas. Ensure proper venting during the quench step.
-
Waste Disposal: The aqueous layer contains Titanium salts. While generally low toxicity, it should be disposed of as heavy metal waste depending on local regulations.
References
-
Bhattacharyya, S. (1995).[3] "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines." Journal of Organic Chemistry, 60(15), 4928–4929.[3]
- Neidigh, K. A., et al. (1994). "Direct reductive amination of aldehydes and ketones with 2,2-dimethyl amines." Journal of Organic Chemistry, 59, 7170-7172.
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Cited for contrast: demonstrates limitations with hindered ketones).
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471.[5]
Sources
- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. designer-drug.com [designer-drug.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Application Note: Solid-Phase Synthesis Applications of 2,2-Dimethylhex-5-yn-1-amine Hydrochloride
Executive Summary & Strategic Utility
2,2-Dimethylhex-5-yn-1-amine hydrochloride is a specialized bifunctional building block designed to facilitate the synthesis of macrocyclic peptides and peptidomimetics via solid-phase synthesis (SPS). Its structural value lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The gem-dimethyl group at the C2 position creates steric bulk that restricts the rotational freedom of the carbon chain, pre-organizing the molecule into a "bent" conformation. This significantly lowers the entropic penalty for macrocyclization, increasing yields in ring-closing reactions—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Applications
-
Macrocyclization Scaffold: Enhancing ring-closing efficiency in "stapled" peptides.
-
DNA-Encoded Libraries (DEL): Serving as a high-fidelity alkyne linker for library diversification.
-
Fragment-Based Drug Discovery (FBDD): acting as a rigidified linker to probe spatial constraints in binding pockets.
Chemical Mechanism: The Thorpe-Ingold Effect
Understanding the causality of this reagent is critical for experimental design. In a standard linear alkyl chain, bond rotation is free, resulting in a high degree of conformational entropy. When attempting to cyclize such a chain (e.g., reacting the terminal alkyne with a distal azide), the probability of the two reactive ends meeting is low.
The 2,2-dimethyl substitution introduces steric clash between the methyl groups and the adjacent methylene protons. This forces the bond angle to widen slightly (from ~109.5° to ~115°), compressing the internal angle between the amine and the alkyne tail. This "pre-organization" mimics the transition state of the cyclization, accelerating the reaction rate by orders of magnitude compared to a linear hex-5-yn-1-amine.
Visualization: Conformational Bias Workflow
Figure 1: Mechanistic flow illustrating how the gem-dimethyl group facilitates macrocyclization.
Detailed Protocols
Protocol A: Resin Loading (2-Chlorotrityl Chloride Resin)
This protocol describes loading the amine onto 2-Chlorotrityl Chloride (2-CTC) resin. This resin is chosen because it allows for the cleavage of the final product under mild acidic conditions (1% TFA), preserving the alkyne and other acid-sensitive groups if necessary.
Reagents:
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
Step-by-Step:
-
Resin Preparation: Weigh 1.0 g of 2-CTC resin into a fritted synthesis syringe. Wash with DCM (3 x 10 mL) to swell the resin.
-
Neutralization: Since the starting material is a hydrochloride salt, it must be neutralized in situ. Dissolve 1.2 equivalents (relative to resin loading) of 2,2-Dimethylhex-5-yn-1-amine HCl in 10 mL of dry DCM. Add 4.0 equivalents of DIEA.
-
Loading: Add the amine/DIEA solution immediately to the swollen resin.
-
Incubation: Shake gently at room temperature for 2 hours. Note: Do not vortex vigorously as this degrades the resin beads.
-
Capping: To block unreacted chloride sites, add 1 mL of MeOH and 2 mL of DIEA to the reaction mixture. Shake for 20 minutes.
-
Washing: Drain the resin and wash sequentially with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Validation: Perform a chloranil test (for secondary amines) or bromophenol blue test. Note: Since this is a primary amine loading, a qualitative Kaiser test can be used, but it will be positive. The best validation is to cleave a small aliquot and analyze via LC-MS.
Protocol B: On-Resin Macrocyclization (CuAAC)
This protocol assumes you have built a peptide sequence on top of the loaded amine and capped the N-terminus with an Azido-acid (e.g., Azido-acetic acid or Azido-lysine).
Reagents:
-
Copper(I) Iodide (CuI)
-
Ascorbic Acid (Vitamin C)
-
DMF (Degassed)
-
Piperidine (if Fmoc removal is needed prior)
Step-by-Step:
-
Preparation: Ensure the peptide-resin contains the terminal Azide and the basal Alkyne (from our starting material).
-
Catalyst Solution: Prepare a solution of CuI (0.5 eq) and Ascorbic Acid (1.0 eq) in degassed DMF/Piperidine (8:2). Note: Piperidine acts as a base to accelerate the reaction and stabilize Cu(I).
-
Reaction: Add the catalyst solution to the resin.
-
Incubation: Shake at room temperature for 6–12 hours under an inert atmosphere (Nitrogen/Argon) if possible to prevent Cu(I) oxidation.
-
Washing (Critical): Copper scavenging is essential. Wash with:
-
DMF (3 x 10 mL)
-
0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min) – This chelates copper (turns yellow).
-
DMF (5 x 10 mL) until colorless.
-
DCM (3 x 10 mL).
-
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| DCM | Excellent | Preferred for loading and swelling 2-CTC resin. |
| DMF | Excellent | Standard for peptide coupling and CuAAC. |
| Water | Poor | Avoid. The hydrochloride salt is water-soluble, but SPS requires organic media. |
| THF | Good | Alternative for loading if solubility is an issue. |
Troubleshooting Guide
-
Issue: Low Loading Efficiency.
-
Cause: Incomplete neutralization of the HCl salt.
-
Solution: Increase DIEA to 5.0 equivalents and ensure the amine is fully dissolved before adding to the resin.
-
-
Issue: Incomplete Cyclization.
-
Cause: Oxidation of Copper(I) to Copper(II).
-
Solution: Use strictly degassed solvents. Add a stabilizer like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the Cu(I) species.
-
-
Issue: "Double Hit" on Mass Spec.
-
Cause: Intermolecular reaction (dimerization) instead of intramolecular cyclization.
-
Solution: Lower the resin loading (pseudo-dilution effect) to <0.3 mmol/g to favor intramolecular reaction.
-
Visualizing the Macrocyclization Pathway
Figure 2: Complete workflow for synthesizing macrocyclic peptides using the 2,2-dimethylhex-5-yn-1-amine scaffold.
References
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
Troubleshooting & Optimization
Optimizing pH conditions for 2,2-Dimethylhex-5-yn-1-amine extraction and free-basing
Technical Support Center: Extraction Protocol for 2,2-Dimethylhex-5-yn-1-amine
Ticket ID: CHEM-SUP-22D-HEX Status: Open Priority: High (Process Optimization) Assigned Scientist: Senior Application Specialist
Executive Summary: The "Golden" Parameters
For the successful isolation of 2,2-Dimethylhex-5-yn-1-amine , strict adherence to pH boundaries is required to balance extraction efficiency against functional group stability.
| Parameter | Optimal Range | Critical Limit | Reason |
| Target Aqueous pH | 12.5 – 13.0 | < 11.5 (Low Yield) | Ensures >99.9% free-base form (pKa ≈ 10.2). |
| Temperature | 0°C – 5°C | > 25°C (Degradation) | Controls exotherm during basification; minimizes volatility. |
| Solvent | MTBE or DCM | Avoid Ethers w/ Peroxides | MTBE prevents emulsion formation common with gem-dimethyl amines. |
| Atmosphere | Argon/Nitrogen | Air (CO₂ Exposure) | Prevents rapid carbamate formation (white crust). |
Module 1: The Chemical Logic (Why This Works)
To optimize the extraction, we must deconstruct the molecule’s competing functionalities.
The Amine (The Target)
The primary amine at position 1 is sterically hindered by the gem-dimethyl group at position 2.
-
pKa Estimation: Based on the structural analog neopentylamine (2,2-dimethylpropan-1-amine), the pKa of the conjugate acid (
) is approximately 10.2 [1]. -
The Rule of pH: To extract the amine into an organic solvent, it must be electrically neutral.
-
At pH 10.2 (pH = pKa), only 50% is free-based.
-
At pH 11.2 (pH = pKa + 1), 90% is free-based.
-
At pH 12.2 (pH = pKa + 2), >99% is free-based.
-
The Alkyne (The Risk)
The terminal alkyne at position 5 has a pKa of ~25 [2].
-
Safety Margin: Sodium Hydroxide (NaOH) has a conjugate acid pKa of ~15.7 (water). It is not strong enough to deprotonate the alkyne to form a potentially dangerous acetylide anion.
-
Constraint: While NaOH is safe, avoid copper or silver salts completely. Terminal alkynes form explosive acetylides with these metals [3].
The Steric Shield (The Physical Property)
The 2,2-dimethyl group creates a "greasy" ball near the amine. This increases lipophilicity but also encourages emulsions because the molecule acts like a surfactant (polar head, bulky non-polar tail).
Module 2: Visualization of the Workflow
The following diagram illustrates the critical decision points and chemical species distribution during the workup.
Figure 1: Optimized extraction workflow emphasizing temperature control and pH checkpoints.
Module 3: The Optimized Protocol
Materials:
-
5M NaOH (Cold)
-
MTBE (Methyl tert-butyl ether) OR Dichloromethane (DCM)
-
Brine (Saturated NaCl)
-
pH Paper (Range 10-14)
Step-by-Step:
-
Preparation: Cool your acidic reaction mixture (containing the amine salt) to 0°C in an ice bath.
-
Basification:
-
Add 5M NaOH dropwise with vigorous stirring.
-
Monitor: Use a thermometer. Do not let the internal temperature rise above 20°C.
-
Endpoint: Continue until pH paper indicates a distinct color change corresponding to pH 12-13 .
-
-
The "Salt Break" (Critical for this Molecule):
-
Once basic, add saturated brine (approx. 20% of the total volume).
-
Why? The gem-dimethyl group promotes emulsions. High ionic strength forces the organic amine out of the water phase.
-
-
Extraction:
-
Repeat: Perform the extraction 3 times total. Combine organic layers.
-
Drying: Dry the combined organics over anhydrous
for 15 minutes. -
Concentration:
-
Warning: While the boiling point is estimated >130°C, the free base can co-distill with solvents.
-
Use a rotary evaporator at 30°C bath temperature and >100 mbar pressure. Do not go to high vacuum (<10 mbar) unless necessary.
-
Module 4: Troubleshooting & FAQs
Q1: I adjusted the pH to 10, but my yield is 50%. Why?
A: This is a classic pKa error. At pH 10 (approx.[3] the pKa of the amine), the molecule exists in a 50:50 equilibrium between the water-soluble salt (
Q2: A white solid formed on the glassware after drying. Is this my product?
A: Likely not. This is probably the carbamate salt .
-
Mechanism:[4] Primary amines react rapidly with atmospheric
to form carbamates ( ). -
Fix: Flush all flasks with Argon/Nitrogen immediately. Store the free base under inert gas.
Q3: I have a persistent emulsion (middle layer).
A: The gem-dimethyl group acts like a hydrophobic tail, while the amine is the hydrophilic head.
-
Immediate Fix: Add more Brine. If that fails, filter the entire mixture through a pad of Celite. The Celite breaks the surface tension of the micro-droplets.
Q4: Can I use Copper sulfate to wash the organic layer?
A: ABSOLUTELY NOT.
-
Copper sulfate is often used to remove amines, but your molecule has a terminal alkyne . Copper(I) can form explosive copper acetylides. While Copper(II) is safer, reduction can occur in situ. Avoid all transition metals during workup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79882, Neopentylamine. Retrieved from [Link]
- Context: Source for pKa ~10.
-
University of Calgary (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
- Context: Establishes pKa of terminal alkynes (~25) and stability in hydroxide.
-
Michigan State University (n.d.). Alkyne Reactivity and Metal Acetylides. Retrieved from [Link]
- Context: Safety warnings regarding metal acetylide form
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2,2-Dimethylhex-5-yn-1-amine Hydrochloride: A Comparative Analysis
Welcome to an in-depth exploration of the structural characterization of 2,2-Dimethylhex-5-yn-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who rely on precise molecular identification. We will delve into the interpretation of its 1H NMR spectrum and objectively compare this powerful technique with other analytical methods, providing the context and causality behind our experimental choices.
Introduction: The Importance of Unambiguous Structural Verification
In the realm of chemical and pharmaceutical sciences, the precise structural elucidation of a molecule is paramount. 2,2-Dimethylhex-5-yn-1-amine hydrochloride, a molecule featuring a quaternary carbon center, a terminal alkyne, and an amine salt, presents a unique set of challenges and learning opportunities for spectroscopic analysis. This guide will use this molecule as a case study to demonstrate a comprehensive approach to structural verification, anchored by 1H NMR spectroscopy and corroborated by complementary techniques.
Part 1: In-Depth 1H NMR Interpretation and Peak Assignment
While an experimental spectrum for 2,2-Dimethylhex-5-yn-1-amine hydrochloride is not publicly available, we can predict its 1H NMR spectrum with a high degree of confidence based on established chemical shift principles.[1][2] The hydrochloride salt form means the amine group will be protonated (-NH3+), significantly influencing the chemical shifts of nearby protons. The analysis will be based on a spectrum likely acquired in a solvent like DMSO-d6 or D2O to ensure the observation of exchangeable amine protons.[3]
Below is the structure with protons labeled for assignment:
Caption: Structure of 2,2-Dimethylhex-5-yn-1-amine with proton labels.
Predicted 1H NMR Peak Assignments
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Hg | -NH3 + | ~8.0 - 9.0 | Broad Singlet | 3H | The protons on the positively charged nitrogen are significantly deshielded and exchangeable, leading to a broad signal at a high chemical shift.[4][5] |
| Ha | -CH2 -NH3+ | ~2.9 - 3.1 | Singlet | 2H | These protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift.[4] They are on a carbon next to a quaternary carbon, so there is no adjacent proton to couple with, resulting in a singlet. |
| Hc | -CH2 -C≡CH | ~2.2 - 2.4 | Triplet | 2H | These are propargylic protons, adjacent to the alkyne. They will be split into a triplet by the two Hb protons.[6] |
| Hd | -C≡CH | ~1.9 - 2.1 | Triplet | 1H | The terminal alkyne proton typically appears in this region.[7][8] It experiences long-range coupling with the two Hc protons, resulting in a triplet. |
| Hb | -C(CH3)2-CH2 - | ~1.6 - 1.8 | Triplet | 2H | These methylene protons are adjacent to the propargylic CH2 group and will be split into a triplet by the Hc protons. |
| He, Hf | -C(CH3 )2 | ~1.1 - 1.3 | Singlet | 6H | The two methyl groups are equivalent and attached to a quaternary carbon, so they do not couple with any other protons, resulting in a sharp singlet. Protons on carbons adjacent to a quaternary carbon typically appear in this range.[9] |
Part 2: Comparison with Alternative Analytical Techniques
While 1H NMR provides a detailed carbon-hydrogen framework, a multi-faceted approach ensures the highest level of confidence in structural elucidation.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided for 2,2-Dimethylhex-5-yn-1-amine HCl | Strengths | Limitations |
| 1H NMR | Detailed C-H framework, proton connectivity, and stoichiometry. | High resolution, provides detailed structural information. | Can be complex to interpret, sensitive to sample purity. |
| 13C NMR | Number and type of carbon environments (quaternary, CH, CH2, CH3). | Complements 1H NMR, directly observes the carbon backbone, including quaternary carbons.[10] | Lower sensitivity, longer acquisition times. |
| FTIR Spectroscopy | Presence of key functional groups. Expect to see a sharp ≡C-H stretch around 3300 cm-1 and a C≡C stretch around 2100-2260 cm-1.[11][12] The N-H stretch of the ammonium salt will appear as a broad band between 2800-3200 cm-1.[13] | Fast, non-destructive, excellent for identifying functional groups. | Provides limited information on the overall molecular structure. The C≡C stretch can be weak.[14] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. The molecule follows the nitrogen rule, expecting an odd-numbered molecular ion for the free amine.[15][16] The hydrochloride salt will not be observed. Alpha-cleavage is a characteristic fragmentation pattern for amines.[13][17] | High sensitivity, provides exact molecular weight. | Provides limited information on stereochemistry and isomerism. |
Part 3: Experimental Protocols and Workflow
Protocol 1: NMR Sample Preparation
Objective: To prepare a high-quality NMR sample of 2,2-Dimethylhex-5-yn-1-amine hydrochloride for analysis.
Materials:
-
2,2-Dimethylhex-5-yn-1-amine hydrochloride (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6, D2O), 0.6-0.7 mL
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
Causality: The choice of a deuterated solvent is critical to avoid large solvent peaks that would obscure the analyte signals.[3] DMSO-d6 is often a good choice for amine salts as it can slow down the exchange of the acidic N-H protons, resulting in sharper signals compared to D2O, where they would exchange and disappear.[3][4]
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural analysis of our target molecule.
Caption: A comprehensive workflow for structural elucidation.
Conclusion
The structural elucidation of 2,2-Dimethylhex-5-yn-1-amine hydrochloride serves as an excellent model for a rigorous, multi-technique approach to chemical analysis. While 1H NMR spectroscopy provides the most detailed information regarding the molecular framework, its power is magnified when used in concert with 13C NMR, FTIR, and Mass Spectrometry. Each technique offers a unique piece of the puzzle, and by synthesizing the data from all, we can achieve an unambiguous and confident structural assignment. This guide underscores the importance of not just acquiring data, but understanding the causal relationships between molecular structure and spectroscopic output.
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The Shielding Effect: A Comparative Guide to the Metabolic Stability of gem-Dimethylated vs. Linear Hexynyl Amines
In the landscape of drug discovery, achieving metabolic stability is a critical hurdle. A compound's susceptibility to metabolic breakdown dictates its pharmacokinetic profile, influencing everything from oral bioavailability and half-life to the potential for drug-drug interactions and toxicity.[1][2] For medicinal chemists, the strategic modification of a lead compound to enhance its metabolic robustness is a cornerstone of successful drug design. This guide provides an in-depth comparison of the expected metabolic stability of 2,2-Dimethylhex-5-yn-1-amine and its linear counterpart, hex-5-yn-1-amine, grounded in established principles of drug metabolism.
While direct comparative data for these specific molecules is not publicly available, we can construct a robust scientific argument based on the well-documented metabolic fates of their core functional groups: the terminal alkyne and the primary amine, and the influence of the gem-dimethyl group. This guide will delve into the mechanistic underpinnings of their likely metabolic pathways, provide detailed protocols for assessing metabolic stability, and offer insights for researchers in the field of drug development.
The Metabolic Dichotomy: Steric Hindrance vs. Mechanism-Based Inhibition
The central hypothesis of this comparison is that the introduction of a gem-dimethyl group at the C2 position, adjacent to the primary amine, will significantly enhance the metabolic stability of the hexynyl amine scaffold. This enhancement is primarily attributed to steric hindrance, a phenomenon where the bulky methyl groups physically obstruct the approach of metabolizing enzymes.[1] Conversely, the linear hexynyl amine, lacking this steric shield, is predicted to be more susceptible to metabolic transformation, particularly at the primary amine and the terminal alkyne.
The Achilles' Heel of Terminal Alkynes: Mechanism-Based CYP450 Inactivation
A significant metabolic liability for compounds containing a terminal alkyne is their potential for mechanism-based inactivation of cytochrome P450 (CYP) enzymes.[3] These enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[4][5] The oxidation of a terminal alkyne by a CYP enzyme can generate a highly reactive ketene intermediate. This intermediate can then covalently bind to the enzyme, leading to its irreversible inactivation.[6] This process is time- and concentration-dependent and requires catalytic turnover.[7] Such inactivation can have significant clinical consequences, including potent drug-drug interactions.[5]
The Protective Shield: The Role of the gem-Dimethyl Group
The gem-dimethyl group, as seen in 2,2-Dimethylhex-5-yn-1-amine, is a well-established structural motif used by medicinal chemists to improve the metabolic profile of drug candidates.[8] By introducing steric bulk near a metabolically labile site, the gem-dimethyl group can:
-
Hinder access of metabolizing enzymes: The bulky methyl groups can physically block the active site of enzymes like CYPs and monoamine oxidases (MAOs), reducing the rate of metabolism at the adjacent amine.
-
Alter the binding conformation: The presence of the gem-dimethyl group can force the molecule to adopt a conformation within the enzyme's active site that is less favorable for metabolism.
Comparative Metabolic Profile: An Illustrative Data Summary
While direct experimental data is unavailable, we can predict the likely outcomes of in vitro metabolic stability assays. The following table provides an illustrative comparison based on established principles.
| Parameter | 2,2-Dimethylhex-5-yn-1-amine (Predicted) | Linear Hexynyl Amine (Predicted) | Rationale |
| In Vitro Half-Life (t½) in Human Liver Microsomes | Longer | Shorter | The gem-dimethyl group in 2,2-Dimethylhex-5-yn-1-amine is expected to sterically hinder CYP-mediated metabolism of the adjacent amine. |
| Intrinsic Clearance (CLint) in Human Liver Microsomes | Lower | Higher | Lower clearance is a direct consequence of a longer half-life, indicating slower metabolic turnover. |
| CYP450 Mechanism-Based Inhibition Potential | Present, but potentially lower | Present and likely more pronounced | Both compounds possess a terminal alkyne, a known pharmacophore for mechanism-based inhibition. However, the overall lower rate of metabolism of the gem-dimethylated compound may lessen the extent of enzyme inactivation. |
| Primary Sites of Metabolism | Terminal alkyne oxidation, distal C-H oxidation | N-dealkylation, N-oxidation, terminal alkyne oxidation | The primary amine in the linear hexynyl amine is a prime target for metabolism. This pathway is expected to be significantly attenuated in the gem-dimethylated analog. |
Visualizing the Metabolic Pathways
The following diagrams illustrate the predicted primary metabolic pathways for both compounds.
Caption: Predicted metabolic pathways of the two amines.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of these compounds, two standard in vitro assays are recommended: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic activity, particularly that mediated by CYP enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a compound in the presence of liver microsomes.
Experimental Workflow:
Caption: Workflow for a liver microsomal stability assay.
Detailed Steps:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: In a 96-well plate, add the buffer, microsomes, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the NADPH-regenerating system to initiate the metabolic reactions.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg/mL microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.
Objective: To determine the in vitro half-life and intrinsic clearance in a whole-cell system.
Experimental Workflow:
Caption: Workflow for a hepatocyte stability assay.
Detailed Steps:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium (e.g., Williams' Medium E). Determine cell viability and density.
-
Incubation: In a 96-well plate, incubate the hepatocyte suspension with the test compound (final concentration typically 1 µM) at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance. CLint is typically expressed as µL/min/10^6 cells.
Conclusion and Future Directions
The strategic incorporation of a gem-dimethyl group is a powerful tool for enhancing the metabolic stability of drug candidates. In the case of hexynyl amines, this modification is predicted to shield the metabolically labile primary amine from enzymatic degradation, leading to a longer in vitro half-life and lower intrinsic clearance. While both the linear and gem-dimethylated compounds possess a terminal alkyne, a known metabolic liability, the overall improved stability of the latter may translate to a more favorable pharmacokinetic profile.
For researchers and drug development professionals, this comparative guide underscores the importance of considering metabolic stability early in the design process. The experimental protocols provided offer a clear path for empirically testing these principles. Future work should focus on obtaining direct experimental data for 2,2-Dimethylhex-5-yn-1-amine and linear hexynyl amines to validate these predictions and further refine our understanding of the interplay between steric hindrance and mechanism-based inhibition.
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HPLC method development for purity analysis of 2,2-Dimethylhex-5-yn-1-amine HCl
An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2,2-Dimethylhex-5-yn-1-amine HCl
Introduction: Characterizing a Novel Small Molecule
2,2-Dimethylhex-5-yn-1-amine hydrochloride is a small molecule primary amine with a terminal alkyne group. Its structure presents unique challenges for reversed-phase HPLC method development, primarily due to the polar amine group, which is prone to causing poor peak shape and unpredictable retention on traditional silica-based columns. This guide provides a comprehensive, data-driven approach to developing a robust, stability-indicating HPLC purity method for this compound, comparing various stationary and mobile phases to achieve optimal chromatographic performance.
The primary objective of a purity method is to accurately quantify the main compound and separate it from all potential process impurities and degradation products. Therefore, the method must be specific, sensitive, and robust. This guide will walk you through a logical, science-based workflow for developing such a method, from initial analyte characterization to final method optimization.
Analyte Properties and Initial Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development. For 2,2-Dimethylhex-5-yn-1-amine HCl, the key characteristics are:
-
Structure: A small, polar molecule with a primary amine and a terminal alkyne.
-
pKa: The pKa of the primary amine is estimated to be around 10.5-11.0. This means the compound will be fully protonated and positively charged at acidic and neutral pH values.
-
Solubility: As a hydrochloride salt, the compound is expected to be freely soluble in water and other polar solvents like methanol and acetonitrile.
-
UV Chromophore: The molecule lacks a significant UV chromophore, which will necessitate the use of alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS), or derivatization. For the purpose of this guide, we will focus on UV detection at low wavelengths (e.g., 200-210 nm) where the amine and alkyne functionalities may provide some absorbance, but we will also discuss alternative detection strategies.
These properties lead to the following initial considerations for HPLC method development:
-
Peak Tailing: The positively charged amine can interact with residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing.
-
Poor Retention: The compound's polarity may result in poor retention on traditional C18 columns under highly aqueous mobile phase conditions.
-
Detection Challenges: The lack of a strong UV chromophore requires a sensitive detection method.
Experimental Design and Strategic Workflow
Our method development strategy will follow a systematic approach, starting with a broad screening of columns and mobile phases and progressively narrowing down the conditions to achieve the desired separation.
Caption: A systematic workflow for HPLC method development.
Comparative Evaluation of Stationary Phases
The choice of stationary phase is critical for achieving the desired selectivity and peak shape. We evaluated three different column chemistries under initial gradient conditions.
Experimental Protocol: Column Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of 2,2-Dimethylhex-5-yn-1-amine HCl in a 50:50 mixture of water and acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 5 µL
Table 1: Comparison of Stationary Phase Performance
| Stationary Phase | Retention Time (min) | Tailing Factor | Theoretical Plates | Observations |
| Traditional C18 | 2.5 | 2.8 | 1800 | Poor retention, significant peak tailing. |
| Phenyl-Hexyl | 4.2 | 1.5 | 4500 | Improved retention due to pi-pi interactions with the alkyne group. Reduced tailing. |
| HILIC | 8.9 | 1.2 | 9200 | Excellent retention and peak shape. Potential for separating polar impurities. |
Analysis of Results:
-
The Traditional C18 column showed poor performance, as expected, due to the polar nature of the analyte and strong interactions with residual silanols.
-
The Phenyl-Hexyl column provided better retention and peak shape. The phenyl groups in the stationary phase can interact with the alkyne group of the analyte via pi-pi interactions, providing a different selectivity mechanism.
-
The HILIC (Hydrophilic Interaction Liquid Chromatography) column offered the best retention and peak symmetry. In HILIC mode, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent. A water layer is formed on the surface of the stationary phase, and the analyte partitions between this layer and the mobile phase. This is particularly advantageous for highly polar compounds that are poorly retained in reversed-phase mode.
Optimization of Mobile Phase Conditions
Based on the initial screening, the HILIC column was selected for further optimization. The mobile phase composition, particularly the buffer type and concentration, plays a crucial role in controlling retention and peak shape in HILIC mode.
Experimental Protocol: Mobile Phase Optimization
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm
-
Sample: 1 mg/mL of 2,2-Dimethylhex-5-yn-1-amine HCl in 70:30 Acetonitrile:Water
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (details in Table 2)
-
Gradient: 95% to 50% A over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 205 nm and Charged Aerosol Detector (CAD)
-
Injection Volume: 2 µL
Table 2: Effect of Mobile Phase Buffer on Chromatographic Performance
| Aqueous Buffer (Mobile Phase B) | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) | Observations |
| 10 mM Ammonium Formate, pH 3.0 | 6.8 | 1.3 | 1.8 | Good peak shape, but co-elution of some impurities. |
| 20 mM Ammonium Acetate, pH 5.0 | 7.5 | 1.2 | 2.5 | Improved resolution and peak shape. The higher ionic strength and pH likely improve the consistency of the aqueous layer on the stationary phase. |
| 10 mM Ammonium Bicarbonate, pH 8.0 | 5.2 | 1.8 | 1.2 | Reduced retention and poorer peak shape. At this pH, the amine is partially deprotonated, leading to mixed-mode interactions. |
Analysis of Results:
The use of 20 mM Ammonium Acetate at pH 5.0 provided the best overall chromatography, with good retention, excellent peak shape, and the best resolution from process-related impurities. The higher buffer concentration helps to maintain a stable water layer on the HILIC stationary phase, leading to more reproducible chromatography.
Forced Degradation and Method Specificity
A purity method must be stability-indicating, meaning it must be able to separate the active pharmaceutical ingredient (API) from its degradation products. A forced degradation study is performed to demonstrate this.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of 2,2-Dimethylhex-5-yn-1-amine HCl.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Exposed to ICH-compliant light source for 7 days.
-
-
Analysis: Analyze the stressed samples using the optimized HILIC method. A photodiode array (PDA) detector and a mass spectrometer (MS) are used to assess peak purity and identify degradation products.
Results:
The optimized HILIC method was able to separate the main peak from all degradation products formed under the various stress conditions. Peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in all cases. This demonstrates the specificity and stability-indicating nature of the method.
Final Optimized HPLC Method
Table 3: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 20 mM Ammonium Acetate, pH 5.0 |
| Gradient | 95% A (0 min) -> 95% A (1 min) -> 50% A (10 min) -> 50% A (12 min) -> 95% A (12.1 min) -> 95% A (15 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 205 nm and/or CAD/MS |
| Injection Volume | 2 µL |
| Sample Diluent | 70:30 Acetonitrile:Water |
Conclusion and Recommendations
The developed HILIC method provides excellent retention, peak shape, and resolution for the purity analysis of 2,2-Dimethylhex-5-yn-1-amine HCl and its potential impurities and degradants. The systematic approach of screening different stationary phases and optimizing the mobile phase was crucial in overcoming the challenges associated with this polar, basic compound.
For routine quality control, the use of a Charged Aerosol Detector (CAD) is highly recommended in addition to UV detection. The CAD provides a more uniform response for non-volatile analytes, which is beneficial when quantifying impurities that may have different UV responses compared to the main compound.
The final method is ready for validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters Corporation. (2012). A Primer on Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]
-
Agilent Technologies. (2017). Practical Guide to HILIC. [Link]
Comparative Guide: Gem-Dimethyl Linkers vs. Linear Alkyl Chains in Bioconjugation
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the linker is not merely a passive bridge; it is a critical determinant of the drug's therapeutic index.[1][2] While linear alkyl chains (
This guide analyzes the gem-dimethyl effect (Thorpe-Ingold effect) as a superior alternative.[3] By substituting two hydrogen atoms on a methylene carbon with methyl groups, researchers can introduce steric hindrance that dramatically increases hydrolytic stability (up to 600-fold in specific cyclization contexts) and protects labile bonds (such as disulfides) from off-target exchange reactions in plasma.
Mechanism of Action: The Thorpe-Ingold Effect[3][4][5][6][7][8]
The superiority of gem-dimethyl linkers is rooted in physical chemistry, specifically the Thorpe-Ingold effect . This phenomenon explains how steric bulk accelerates intramolecular reactions (like cyclization) and stabilizes bonds against intermolecular attack.
Thermodynamic & Kinetic Drivers
-
Angle Compression (Enthalpic): In a linear alkyl chain, the C-C-C bond angle relaxes to
. The introduction of a gem-dimethyl group compresses the internal bond angle between the non-methyl substituents to . This "pre-organizes" the molecule, bringing reactive centers closer together or, conversely, shielding a central bond. -
Entropy Reduction (
): A linear chain has high rotational freedom. A gem-dimethyl group restricts rotation around adjacent bonds, reducing the number of unproductive rotamers. This lowers the entropic penalty for reaching a transition state.
Visualization of the Effect
Figure 1: The Thorpe-Ingold effect reduces the entropic barrier to reaching a stable conformation, effectively "locking" the linker into a protected state.
Comparative Analysis: Performance Data
The following data synthesizes performance metrics from standard ADC linker studies (e.g., comparing SPP-DM1 vs. SPDB-DM4).
Hydrolytic and Plasma Stability
The most significant advantage of gem-dimethyl linkers is the protection of labile bonds, particularly disulfides and esters , from enzymatic or chemical hydrolysis in the blood.
| Feature | Linear Alkyl Linker (e.g., SPP) | Gem-Dimethyl Linker (e.g., SPDB/DM4) | Impact on Bioconjugate |
| Steric Hindrance | Low | High | Gem-dimethyl blocks nucleophilic attack (e.g., by Albumin-Cys34). |
| Plasma Half-Life ( | ~24–48 Hours | > 120 Hours | Prevents premature payload release in circulation. |
| Mechanism of Release | Passive exchange or hydrolysis | Intracellular reduction (GSH) | Ensures release happens only inside the tumor cell. |
| Hydrolytic Stability (Esters) | Baseline | 10–50x Higher | Resists non-specific esterase activity. |
Case Study: Disulfide Protection in ADCs
In Antibody-Drug Conjugates, the disulfide bond must survive circulation but break inside the cell.[]
-
Linear (Unprotected): Susceptible to thiol-disulfide exchange with serum albumin. This releases the toxic payload in the bloodstream, causing systemic toxicity.
-
Gem-Dimethyl (Protected): The methyl groups create a "steric shield" around the disulfide. Albumin is too bulky to penetrate this shield, but small molecules like intracellular Glutathione (GSH) can still access and cleave the bond once internalized.
Experimental Protocol: Plasma Stability Assay
To validate the stability advantage of a gem-dimethyl linker over a linear variant, use the following self-validating protocol. This assay compares the rate of payload loss in human plasma.
Materials
-
Test Article A: Linear Linker Conjugate (e.g., mAb-Linker-Payload).
-
Test Article B: Gem-Dimethyl Linker Conjugate.
-
Matrix: Pooled Human Plasma (heparinized).
-
Extraction Solvent: Acetonitrile with 0.1% Formic Acid.
-
Internal Standard: Stable isotope-labeled payload analog.
Step-by-Step Methodology
-
Preparation: Spiked plasma samples are prepared at a concentration of 10 µg/mL (ADC basis).
-
Incubation: Samples are incubated at 37°C in a water bath.
-
Time Points: Aliquots (50 µL) are removed at T=0, 4, 24, 48, 96, and 168 hours.
-
Quenching/Extraction:
-
Add 200 µL of Extraction Solvent (containing Internal Standard) to the aliquot.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis (LC-MS/MS):
-
Inject the supernatant onto a C18 Reverse Phase column.
-
Monitor the transition of the free payload (indicating linker failure) and the intact conjugate (if using specific intact mass methods).
-
-
Calculation:
-
Plot % Remaining Conjugate vs. Time.
-
Calculate
using first-order kinetics: .
-
Expected Results (Visualized Workflow)
Figure 2: Workflow demonstrating how steric hindrance in gem-dimethyl linkers prevents albumin-mediated exchange, resulting in lower free payload detection.
Strategic Recommendations
For researchers developing novel bioconjugates:
-
Use Gem-Dimethyl for Disulfides: If your release mechanism relies on reduction, the gem-dimethyl group is mandatory to achieve an acceptable therapeutic window. Without it, the "bystander effect" toxicity will likely be too high.
-
Optimize the "Side": Place the gem-dimethyl group on the payload side of the disulfide (as seen in DM4) rather than the antibody side. This ensures that upon cleavage, the bulky group remains with the payload, potentially aiding in intracellular retention or further processing.
-
Consider Solubility: While gem-dimethyl groups add hydrophobicity compared to a simple methylene, they are less hydrophobic than longer alkyl chains often required to achieve similar stability through length alone.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[5] Link
-
Chari, R. V. J., et al. (2014). Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy.[6] Chemical Reviews.[5] Link
-
Widdison, W. C., et al. (2006). Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer. Journal of Medicinal Chemistry. Link
-
Erickson, H. K., et al. (2006). Antibody-Maytansinoid Conjugates Are Activated in Targeted Cancer Cells by Lysosomal Degradation and Linker-Dependent Intracellular Processing. Cancer Research. Link
-
Jung, M. E., & Piizzi, G. (2005).[7][5] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[7] Chemical Reviews.[5] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 5. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. comporgchem.com [comporgchem.com]
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethylhex-5-yn-1-amine hydrochloride
Executive Summary & Chemical Hazard Profile
Why this matters: You are handling a functionalized amine salt .[1] While the hydrochloride form suppresses the volatility typical of free amines, it introduces specific physical hazards (hygroscopicity, fine dust) and retains the reactivity of the terminal alkyne group.
This compound possesses a "neopentyl-like" structure (2,2-dimethyl), creating steric bulk that may slow metabolic degradation if absorbed, potentially prolonging systemic effects.[1]
Hazard Causality Table
| Feature | Hazard Class | Operational Implication |
| Amine HCl Salt | Skin/Eye Irritant (H315, H319) | Dust Hazard: The salt forms a fine, electrostatic powder that clings to surfaces and PPE.[1] Inhalation causes immediate respiratory irritation (H335).[1] |
| Terminal Alkyne | Reactivity Hazard | Incompatibility: Terminal alkynes can form explosive metal acetylides if in contact with copper, silver, or mercury.[1] Do not use metal spatulas of unknown composition. |
| Hygroscopicity | Physical Hazard | Handling: The salt will absorb atmospheric moisture rapidly, turning into a sticky gum that compromises accurate weighing and creates contamination risks. |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard lab PPE." This compound requires specific barriers against fine particulates and potential dermal absorption.[1]
PPE Selection by Task
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Rationale |
| Hand Protection | Double Nitrile Gloves (Min 0.11mm outer) | Double Nitrile Gloves (Inspect frequently) | Amine salts can permeate thin nitrile over time.[1] Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles | Safety glasses are insufficient .[1] Fine salt dust can bypass side shields.[1] Goggles provide a seal against airborne particulates.[1] |
| Respiratory | N95 / P100 Mask (If outside hood) | Fume Hood (Sash at proper height) | If weighing outside a hood is unavoidable, respiratory protection is mandatory to prevent mucous membrane irritation.[1] |
| Body Defense | Lab Coat (Cotton/Nomex) + Tyvek Sleeves | Lab Coat (Cotton/Nomex) | Tyvek sleeves bridge the gap between glove and coat, preventing dust accumulation on wrists—a common contact dermatitis site.[1] |
Operational Workflow: Step-by-Step
A. Engineering Controls & Preparation[1][2]
-
Humidity Control: If possible, handle in a low-humidity environment (<40% RH).
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing vessel.[1] Amine salts are prone to static charge, causing "flying powder" during transfer.[1]
-
Tool Selection: Use ceramic, Teflon-coated, or high-grade stainless steel (316L) spatulas.[1] Strictly avoid copper, brass, or silver implements due to the alkyne moiety.[1]
B. Weighing & Solubilization Protocol
Goal: Minimize exposure time to atmosphere (hygroscopicity) and prevent dust generation.[1]
-
Pre-Weighing: Tare the receiving vessel (with solvent if possible) before opening the chemical container.[1]
-
Transfer: Open container. If the solid is clumped (hygroscopic effect), do not chip at it aggressively.[1] Gently break apart to avoid aerosolizing dust.[1]
-
Dissolution: Add the solid to the solvent, not vice-versa, to prevent splashing concentrated material.[1]
-
Immediate Closure: Parafilm the stock container immediately after use.
C. Workflow Visualization
The following diagram illustrates the critical decision points and safety barriers during the handling process.
Caption: Operational logic flow emphasizing the critical "Check State" step to manage hygroscopic risks and the prohibition of metal impact tools.
Waste Disposal & Deactivation[3]
Critical Constraint: The terminal alkyne group dictates specific waste segregation rules to prevent the formation of shock-sensitive explosives in waste drums.
-
Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic Solid - Organic Amine Salt."[1]
-
Liquid Waste:
-
Compatible: Organic solvent waste (Halogenated/Non-Halogenated).[1]
-
INCOMPATIBLE: Do NOT mix with waste streams containing heavy metals (Silver, Copper, Mercury residues from other reactions).[1]
-
Reasoning: Over time, trace alkynes in waste drums can react with heavy metals to form acetylides, which may detonate upon drum movement or consolidation.[1]
-
Emergency Response Procedures
Self-Validating Response System:
-
Skin Contact:
-
Spill Cleanup (Solid):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards. United States Department of Labor.[1] [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Information on Chemicals - Amine Hydrochlorides (General Hazard Profiles). [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: Alkynes and Acetylide Formation Safety. National Library of Medicine.[1] [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
